molecular formula C10H6ClFN2O2 B1466806 6-(2-chloro-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1467448-54-9

6-(2-chloro-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1466806
CAS RN: 1467448-54-9
M. Wt: 240.62 g/mol
InChI Key: BCGWJHNLYLGBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Chloro-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, also known as CFPD, is a pyrimidine derivative that has been studied extensively for its potential applications in medicinal chemistry. CFPD has been found to have a wide range of effects on biochemical and physiological processes, making it a promising candidate for drug development.

Scientific Research Applications

Optoelectronic Materials Development

6-(2-chloro-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, as a pyrimidine derivative, plays a significant role in the development of novel optoelectronic materials. The incorporation of pyrimidine and its derivatives into π-extended conjugated systems has shown great value for creating innovative materials for electronic devices, including luminescent elements, photoelectric conversion elements, and image sensors. Electroluminescent properties of these derivatives have been emphasized, showing potential for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, pyrimidine derivatives bearing phenylacridine or phenylphenoxazine fragments have capabilities as thermally activated delayed fluorescence emitters, highlighting their importance in optoelectronics and sensor technology (Lipunova et al., 2018).

Anti-inflammatory Activities

Research into pyrimidine derivatives has also uncovered potent anti-inflammatory effects, attributed to their inhibitory response against the expression and activities of various inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins. This demonstrates the pharmacological potential of pyrimidine derivatives in the development of new anti-inflammatory agents, providing a basis for further research into their structure-activity relationships and the synthesis of novel analogs with enhanced activities and minimized toxicity (Rashid et al., 2021).

Cancer Treatment and Personalized Medicine

Further studies have highlighted the role of fluorinated pyrimidines in cancer treatment. 5-Fluorouracil, a widely used fluorinated pyrimidine, is utilized in treating over 2 million cancer patients annually. The review of fluorine chemistry in fluorinated pyrimidines (FPs) has contributed to their more precise use in treating cancer. Insights into how FPs perturb nucleic acid structure and dynamics, as well as the inhibition of RNA- and DNA-modifying enzymes by 5-FU, suggest novel roles for RNA modifying enzymes and enzymes previously not implicated in FP activity. This opens new avenues for the precise use of FPs in cancer treatment within personalized medicine, emphasizing the significant potential of fluorinated pyrimidine derivatives in oncology (Gmeiner, 2020).

properties

IUPAC Name

6-(2-chloro-4-fluorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O2/c11-7-3-5(12)1-2-6(7)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGWJHNLYLGBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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